Spectroscopic Characterization of 5-(Methylsulfanyl)-8-nitroquinoline: A Comprehensive Technical Guide
Spectroscopic Characterization of 5-(Methylsulfanyl)-8-nitroquinoline: A Comprehensive Technical Guide
Executive Summary
The functionalization of the quinoline scaffold remains a cornerstone in modern medicinal chemistry and organic materials research. 5-(Methylsulfanyl)-8-nitroquinoline (CAS: 1803591-48-1) represents a highly specialized building block characterized by a distinct "push-pull" electronic system. The strategic placement of an electron-donating methylsulfanyl (methylthio) group at the C-5 position and a strongly electron-withdrawing nitro group at the C-8 position creates a robust intramolecular charge transfer (ICT) axis[1].
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 5-(Methylsulfanyl)-8-nitroquinoline. By detailing the causality behind experimental choices and expected spectral signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS), this guide serves as an authoritative reference for structural verification.
Mechanistic Rationale: The Push-Pull Architecture
To accurately interpret the spectroscopic data of 5-(Methylsulfanyl)-8-nitroquinoline, one must first understand the electronic interplay within the molecule. The quinoline core acts as a π -conjugated bridge[2].
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The Acceptor (-NO 2 at C-8): The nitro group exerts strong −I (inductive) and −M (mesomeric) effects, withdrawing electron density from the aromatic system and severely deshielding adjacent protons[3].
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The Donor (-SCH 3 at C-5): The methylsulfanyl group donates electron density via resonance ( +M effect) from the sulfur lone pairs into the quinoline π -system, counteracting the nitro group's pull.
This dynamic dictates the molecule's photophysical behavior, resulting in red-shifted UV-Vis absorption bands and highly polarized NMR chemical shifts[4].
Intramolecular charge transfer (ICT) pathway dictating spectral properties.
Integrated Analytical Workflow & Protocols
To ensure a self-validating system, researchers must execute a sequential analytical workflow. Purity must be established prior to advanced spectroscopic analysis to prevent signal convolution.
Spectroscopic characterization workflow for 5-(Methylsulfanyl)-8-nitroquinoline.
Sample Preparation Protocol
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Purification: Subject the crude 5-(Methylsulfanyl)-8-nitroquinoline to flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to ensure >98% purity.
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Desiccation: Dry the purified solid under high vacuum ( <0.1 mbar) at 40∘C for 12 hours to remove trace solvents, which can mask critical aliphatic NMR signals (e.g., the -SCH 3 singlet).
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Solvent Selection: Use Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) for NMR to ensure optimal solubility and provide a reliable internal standard calibration point at 0.00 ppm.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Interpretation: In the 1 H NMR spectrum, the quinoline pyridine ring protons (H-2, H-3, H-4) exhibit characteristic coupling constants ( Jortho≈8.5 Hz, Jmeta≈1.5 Hz). The benzene ring contains only two protons (H-6 and H-7) due to the substitutions at C-5 and C-8. H-7 is highly deshielded ( ≈8.1 ppm) due to the ortho-nitro group, while H-6 is relatively shielded ( ≈7.4 ppm) by the ortho-methylsulfanyl group[1]. The methylthio protons appear as a sharp, distinct singlet integrating to 3H around 2.65 ppm.
Protocol: Acquire 1 H NMR at 400 MHz (16 scans, 1 sec relaxation delay) and 13 C NMR at 100 MHz (1024 scans, complete proton decoupling) at 298 K.
Table 1: Expected NMR Chemical Shifts ( CDCl3 , 400 MHz / 100 MHz)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Assignment Rationale |
| 1 H | H-2 | 8.95 | dd ( J=4.2,1.5 ) | 1H | Adjacent to electronegative N-atom. |
| 1 H | H-4 | 8.60 | dd ( J=8.5,1.5 ) | 1H | Deshielded by ring current and nitro group. |
| 1 H | H-7 | 8.15 | d ( J=8.2 ) | 1H | Strongly deshielded by ortho -NO 2 . |
| 1 H | H-3 | 7.65 | dd ( J=8.5,4.2 ) | 1H | Standard quinoline C-3 proton. |
| 1 H | H-6 | 7.40 | d ( J=8.2 ) | 1H | Shielded by ortho -SCH 3 resonance. |
| 1 H | -SCH 3 | 2.65 | s | 3H | Typical alkyl thioether shift. |
| 13 C | C-2 | 151.2 | - | - | sp2 carbon bonded to Nitrogen. |
| 13 C | C-8 | 148.5 | - | - | Quaternary carbon bonded to -NO 2 . |
| 13 C | C-5 | 141.0 | - | - | Quaternary carbon bonded to -SCH 3 . |
| 13 C | -SCH 3 | 14.5 | - | - | Aliphatic thioether carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Interpretation: IR spectroscopy is paramount for confirming the presence of the nitro group. The asymmetric stretching of the N-O bond occurs at high frequencies due to the rigid sp2 hybridized carbon attachment, while the C-S-C stretch provides a low-frequency fingerprint[4].
Protocol: Analyze the sample using Attenuated Total Reflectance (ATR) FT-IR. Collect 32 background scans followed by 32 sample scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm −1 ) | Intensity | Mode | Functional Group Assignment |
| 3055 | Weak | ν (C-H) stretch | Aromatic quinoline C-H bonds |
| 2920 | Weak | ν (C-H) stretch | Aliphatic -SCH 3 C-H bonds |
| 1610 | Medium | ν (C=N) stretch | Quinoline ring skeleton |
| 1525 | Strong | νasym (NO 2 ) stretch | Nitro group asymmetric stretch[1] |
| 1345 | Strong | νsym (NO 2 ) stretch | Nitro group symmetric stretch[1] |
| 680 | Weak | ν (C-S-C) stretch | Thioether linkage[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality & Interpretation: The UV-Vis spectrum of 5-(Methylsulfanyl)-8-nitroquinoline is dominated by the π→π∗ transitions of the quinoline core in the UV region. However, the defining feature is the broad n→π∗ and Intramolecular Charge Transfer (ICT) band extending into the visible region, caused by the electron flow from the C-5 sulfur to the C-8 nitro group[2].
Protocol: Prepare a 10 μ M solution in spectroscopic-grade acetonitrile. Record the spectrum from 200 nm to 600 nm using a quartz cuvette (1 cm path length) against a pure solvent blank.
Table 3: UV-Vis Electronic Transitions
| Wavelength ( λmax , nm) | Extinction Coefficient ( ϵ ) | Transition Type | Structural Origin |
| 240 | High | π→π∗ | Quinoline aromatic system |
| 320 | Medium | n→π∗ | Quinoline nitrogen / Nitro oxygen lone pairs |
| 410 | Medium-Low | ICT Band | Donor (-SCH 3 ) to Acceptor (-NO 2 ) charge transfer |
High-Resolution Mass Spectrometry (HRMS)
Causality & Interpretation: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. The exact mass confirms the elemental composition ( C10H8N2O2S ). Fragmentation induced by collision-induced dissociation (CID) typically results in the loss of the nitro group (as NO2∙ or HNO2 ) and the cleavage of the methyl group from the thioether.
Protocol: Inject the sample via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350∘C .
Table 4: HRMS Fragmentation Data (ESI+)
| m/z Value | Ion Type | Formula | Interpretation / Neutral Loss |
| 221.0385 | [M+H]+ | [C10H9N2O2S]+ | Protonated molecular ion |
| 243.0204 | [M+Na]+ | [C10H8N2O2SNa]+ | Sodium adduct |
| 175.0321 | [M+H−NO2]+ | [C10H9NS]+ | Loss of nitro radical ( −46 Da) |
| 206.0150 | [M+H−CH3]+ | [C9H6N2O2S]+ | Loss of methyl radical ( −15 Da) |
Conclusion
The rigorous spectroscopic characterization of 5-(Methylsulfanyl)-8-nitroquinoline requires a multi-modal approach. By leveraging the predictive power of physical organic chemistry—specifically the push-pull dynamics between the 5-methylsulfanyl and 8-nitro substituents—researchers can confidently assign NMR chemical shifts, identify diagnostic FT-IR stretching frequencies, and validate the molecular architecture via HRMS and UV-Vis ICT bands. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for downstream drug discovery and materials science applications.
References
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